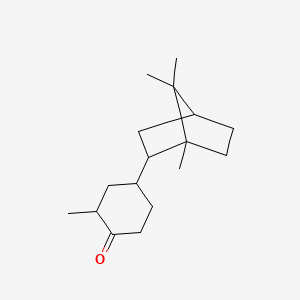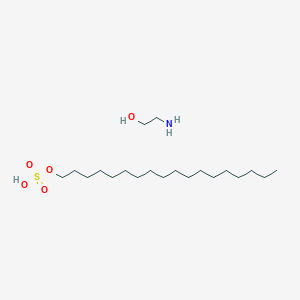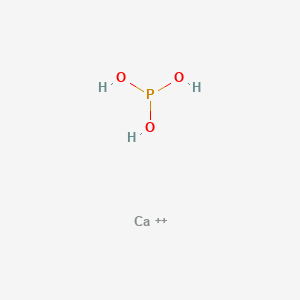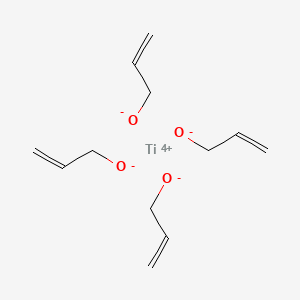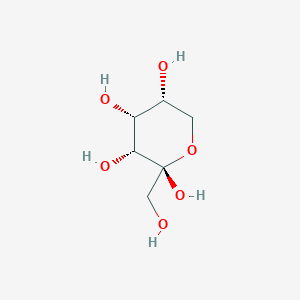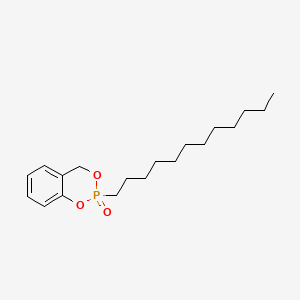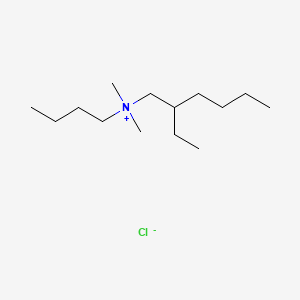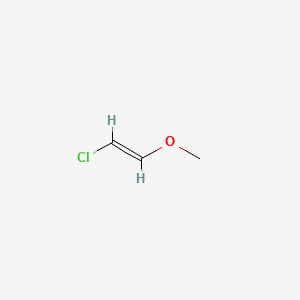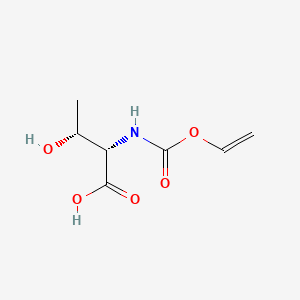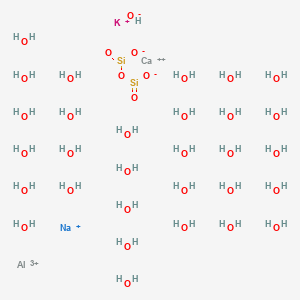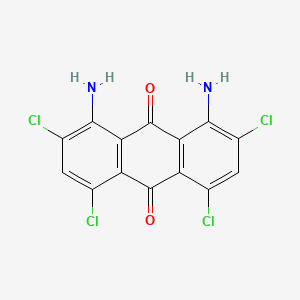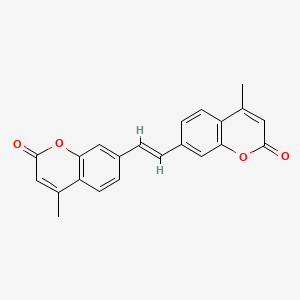
7,7'-Vinylenebis(4-methyl-2-benzopyrone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7’-Vinylenebis(4-methyl-2-benzopyrone) is a chemical compound with the molecular formula C22H16O4. It is also known by other names such as 7,7’-(1,2-Ethenediyl)bis(4-methyl-2H-1-benzopyran-2-one). This compound is characterized by its unique structure, which includes two benzopyrone units connected by a vinylene bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-Vinylenebis(4-methyl-2-benzopyrone) typically involves the reaction of 4-methyl-2-benzopyrone with a vinylene precursor under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 7,7’-Vinylenebis(4-methyl-2-benzopyrone) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7,7’-Vinylenebis(4-methyl-2-benzopyrone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
7,7’-Vinylenebis(4-methyl-2-benzopyrone) has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7,7’-Vinylenebis(4-methyl-2-benzopyrone) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 7,7’-Vinylenebis(4-methyl-2H-1-benzopyran-2-one)
- 4-Methyl-2-benzopyrone
- 2H-1-Benzopyran-2-one
Uniqueness
7,7’-Vinylenebis(4-methyl-2-benzopyrone) is unique due to its specific structure, which includes a vinylene bridge connecting two benzopyrone units. This structural feature imparts distinct chemical and physical properties to the compound, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
79135-89-0 |
|---|---|
Fórmula molecular |
C22H16O4 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
4-methyl-7-[(E)-2-(4-methyl-2-oxochromen-7-yl)ethenyl]chromen-2-one |
InChI |
InChI=1S/C22H16O4/c1-13-9-21(23)25-19-11-15(5-7-17(13)19)3-4-16-6-8-18-14(2)10-22(24)26-20(18)12-16/h3-12H,1-2H3/b4-3+ |
Clave InChI |
SDPNUAZAUIUPLA-ONEGZZNKSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)/C=C/C3=CC4=C(C=C3)C(=CC(=O)O4)C |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)C=CC3=CC4=C(C=C3)C(=CC(=O)O4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


